

# A Comparative Meta-Analysis of Nodaga-LM3 Based Radiotracers in Clinical Trials

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## Compound of Interest

Compound Name: Nodaga-LM3 tfa

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Nodaga-LM3 based radiotracers, offering a comparative assessment against other key alternatives in the field of nuclear medicine. The data presented is intended to inform researchers, scientists, and drug development professionals on the performance, safety, and experimental protocols of these imaging agents, particularly in the context of neuroendocrine tumors (NETs).

## Overview of Nodaga-LM3 Radiotracers

Nodaga-LM3 is a chelator conjugated to a somatostatin receptor subtype 2 (SSTR2) antagonist peptide. When labeled with a positron-emitting radionuclide, such as Gallium-68 ( $^{68}\text{Ga}$ ), it forms a radiotracer used for Positron Emission Tomography (PET) imaging. Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC), which are internalized by tumor cells upon binding, SSTR2 antagonists like Nodaga-LM3 bind to a larger number of receptor sites on the cell surface.<sup>[1]</sup> This characteristic has been hypothesized to result in improved tumor detection and image contrast.

## Comparative Clinical Data

The following tables summarize quantitative data from clinical trials comparing  $^{68}\text{Ga}$ -NODAGA-LM3 with its counterparts, primarily  $^{68}\text{Ga}$ -DOTA-LM3 and the current standard,  $^{68}\text{Ga}$ -DOTATATE.

## Table 1: Diagnostic Efficacy and Lesion Detection

Radiotracer Comparison	Patient Population	Key Findings	Reference
$^{68}\text{Ga}$ -NODAGA-LM3 vs. $^{68}\text{Ga}$ -DOTATATE	Well-differentiated Neuroendocrine Tumors	$^{68}\text{Ga}$ -NODAGA-LM3 showed superiority in lesion detection on both a lesion-based and patient-based comparison.[2] It detected 395 lesions compared to 339 detected by $^{68}\text{Ga}$ -DOTATATE.[3]	[2][3]
$\text{Al}^{18}\text{F}$ -NOTA-LM3 vs. $^{68}\text{Ga}$ -NODAGA-LM3 & $^{68}\text{Ga}$ -DOTATATE	Well-differentiated Neuroendocrine Tumors	A clinical trial is ongoing to compare the diagnostic ability of these tracers. Previous studies have shown $^{68}\text{Ga}$ -NODAGA-LM3 to have better diagnostic efficacy than $^{68}\text{Ga}$ -DOTATATE, especially for liver metastases. [4][5]	[4][5]
$^{68}\text{Ga}$ -NODAGA-LM3 vs. $^{68}\text{Ga}$ -DOTA-LM3	Well-differentiated Neuroendocrine Tumors	Both tracers are considered promising SSTR2 antagonists for neuroendocrine tumors and demonstrated superiority in diagnostic efficacy compared to the agonist $^{68}\text{Ga}$ -DOTATATE.[2]	[2]

<sup>68</sup> Ga-NODAGA-LM3 vs. <sup>68</sup> Ga-DOTATOC	Paraganglioma	<sup>68</sup> Ga-NODAGA-LM3 PET/CT detected significantly more lesions (243 vs. 177), particularly bone lesions (190 vs. 143), compared to <sup>68</sup> Ga- DOTATOC PET/CT.[6]	[6]
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**Table 2: Tumor Uptake (SUVmax)**

Radiotracer	Tumor Type	Mean/Median SUVmax	Time Point	Reference
<sup>68</sup> Ga-NODAGA-LM3	Neuroendocrine Tumors	Median: 29.1	40-60 min	[2][3]
<sup>68</sup> Ga-DOTATATE	Neuroendocrine Tumors	Median: 21.6	40-60 min	[2][3]
<sup>68</sup> Ga-NODAGA-LM3	Neuroendocrine Tumors	Average: 31.3 ± 19.7 (at 5 min) to 74.6 ± 56.3 (at 2 h)	5 min & 2 h	[7][8]
<sup>68</sup> Ga-DOTA-LM3	Neuroendocrine Tumors	Average: 36.6 ± 23.6 (at 5 min) to 45.3 ± 29.3 (at 30 min)	5 min & 30 min	[7]
<sup>68</sup> Ga-NODAGA-LM3	Paraganglioma	Mean: 53.78 ± 183.2 (range: 2.51-299.95)	45-55 min	[9]

**Table 3: Biodistribution and Dosimetry**

Radiotracer	Organ with Highest Absorbed Dose	Mean Effective Dose (mSv/MBq)	Key Biodistribution Findings	Reference
<sup>68</sup> Ga-NODAGA-LM3	Urinary Bladder Wall	0.026 ± 0.003	Higher uptake in lungs and blood pool compared to <sup>68</sup> Ga-DOTATATE.[3]	[3][7][8]
<sup>68</sup> Ga-DOTA-LM3	Urinary Bladder Wall	0.025 ± 0.002	Significantly lower uptake in most normal organs compared to <sup>68</sup> Ga-NODAGA-LM3 and <sup>68</sup> Ga-DOTATATE.[2][7]	[2][7][8]
<sup>177</sup> Lu-DOTA-LM3	Spleen	Not specified	Longer effective half-life in whole body, kidneys, spleen, and metastases compared to <sup>177</sup> Lu-DOTATOC.[10]	[10]

## Experimental Protocols

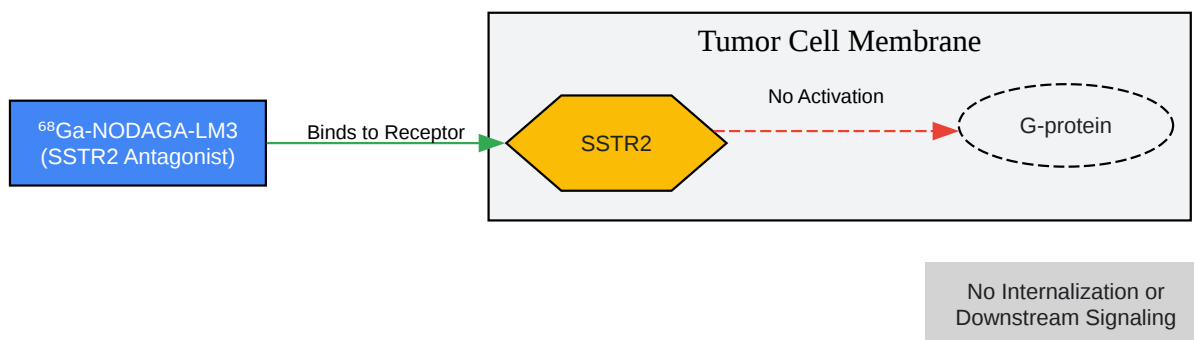
### Prospective Imaging Trials (e.g., NCT04318561, NCT06056362)

- Patient Population: Patients with histologically confirmed well-differentiated neuroendocrine tumors.[2][4]

- Study Design: Prospective, randomized, double-blind studies are common.[2][7] Patients may be randomized into arms to receive different radiotracers.[2][7] For direct comparison, patients often undergo scans with both the experimental and comparator radiotracer within a short timeframe (e.g., within a week with at least a 24-hour interval).[4][5]
- Radiotracer Administration:
  - $^{68}\text{Ga}$ -NODAGA-LM3: Intravenous injection of approximately  $200 \pm 11$  MBq with a peptide mass of 40  $\mu\text{g}$ . [7]
  - $^{68}\text{Ga}$ -DOTA-LM3: Intravenous injection of approximately  $172 \pm 21$  MBq with a peptide mass of 40  $\mu\text{g}$ . [7]
  - $^{68}\text{Ga}$ -DOTATATE: Administered according to standard clinical protocols.
- PET/CT Imaging:
  - Whole-body PET/CT scans are typically acquired 40-60 minutes after injection for static imaging. [2][4][5]
  - For biodistribution and dosimetry studies, serial PET scans may be performed at multiple time points (e.g., 5, 15, 30, 45, 60, and 120 minutes) after injection. [4][5][7]
- Image Analysis:
  - Images are reviewed by experienced nuclear medicine physicians, often blinded to clinical information. [4][5]
  - Tracer uptake is quantified using the maximum standardized uptake value (SUVmax), calculated by drawing regions of interest over tumors and normal organs. [4]
  - For dosimetry, radiation dose is calculated using software such as OLINDA/EXM. [7]

## Visualized Pathways and Workflows

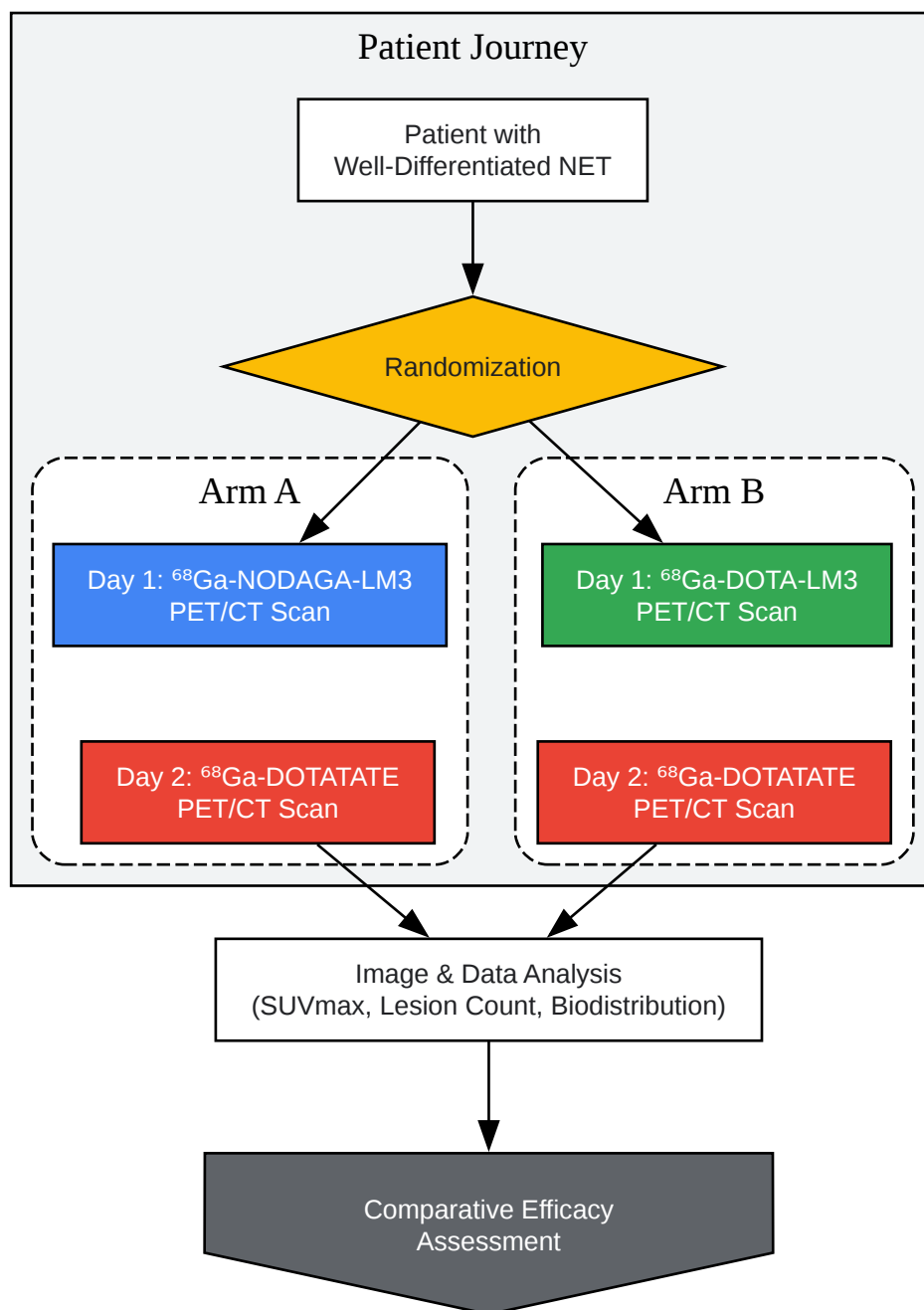
### Signaling Pathway of SSTR2 Antagonists



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Caption: Mechanism of  $^{68}\text{Ga}$ -NODAGA-LM3 binding to SSTR2 without activating downstream signaling.

## Experimental Workflow for Comparative PET Imaging



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Caption: A typical randomized clinical trial workflow for comparing SSTR2 radiotracers.

## Conclusion

The available clinical data suggests that <sup>68</sup>Ga-NODAGA-LM3, as an SSTR2 antagonist, demonstrates significant advantages over the SSTR2 agonist <sup>68</sup>Ga-DOTATATE in terms of



lesion detection and tumor uptake in patients with well-differentiated neuroendocrine tumors.[2][3] This is particularly evident in the detection of liver metastases.[4][5] While both  $^{68}\text{Ga}$ -NODAGA-LM3 and  $^{68}\text{Ga}$ -DOTA-LM3 show promise,  $^{68}\text{Ga}$ -NODAGA-LM3 appears to result in higher tumor uptake values.[6][7] The safety profile of Nodaga-LM3 based radiotracers is favorable, with dosimetry comparable to other  $^{68}\text{Ga}$ -labeled SSTR2 agents.[7][8] Ongoing and future studies, including those with other radionuclides like  $^{18}\text{F}$  and  $^{177}\text{Lu}$ , will further elucidate the clinical utility of the LM3 peptide in theranostic applications for SSTR2-positive malignancies.[4][10]

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